

Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

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For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a summary of available spectroscopic data for a quinoxaline derivative closely related to **2-(1-Methylhydrazino)quinoxaline**. Despite a comprehensive search, spectroscopic data for **2-(1-Methylhydrazino)quinoxaline** was not found in the available literature. Therefore, this guide presents the spectroscopic data for its isomer, 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline, to serve as a valuable reference point for researchers working with similar chemical entities.

Introduction to Quinoxaline Scaffolds

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of extensive research in medicinal chemistry and drug development. The characterization of these molecules is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed insights into their molecular structure and purity.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline. It is crucial to note that this compound is an isomer of the requested **2-(1-Methylhydrazino)quinoxaline**, and while structural similarities exist, the exact spectral values will differ.

Table 1: ^1H NMR Spectroscopic Data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
8.46	broad s	1H	hydrazine NH	[1]
7.94	d	1H	aromatic proton	[1]
7.82	d	1H	aromatic proton	[1]
7.78	t	1H	aromatic proton	[1]
7.67	t	1H	aromatic proton	[1]
4.59	broad s	2H	hydrazine NH_2	[1]
2.42	s	3H	methyl proton	[1]

Solvent: DMSO-d_6

Table 2: IR Spectroscopic Data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline

Wavenumber (cm ⁻¹)	Assignment	Reference
3448	N-H str.	[1]
3308	N-H ₂ str.	[1]
3007	N-H ₂ str.	[1]
2966	C-H sp ² str.	[1]
2898	C-H sp ³ str.	[1]
1665	C=N str.	[1]
1568	N-H bend	[1]

Sample Preparation: KBr pellet

Table 3: ¹³C NMR and Mass Spectrometry Data

¹³C NMR and Mass Spectrometry data for 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline were not available in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on common practices for the analysis of quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

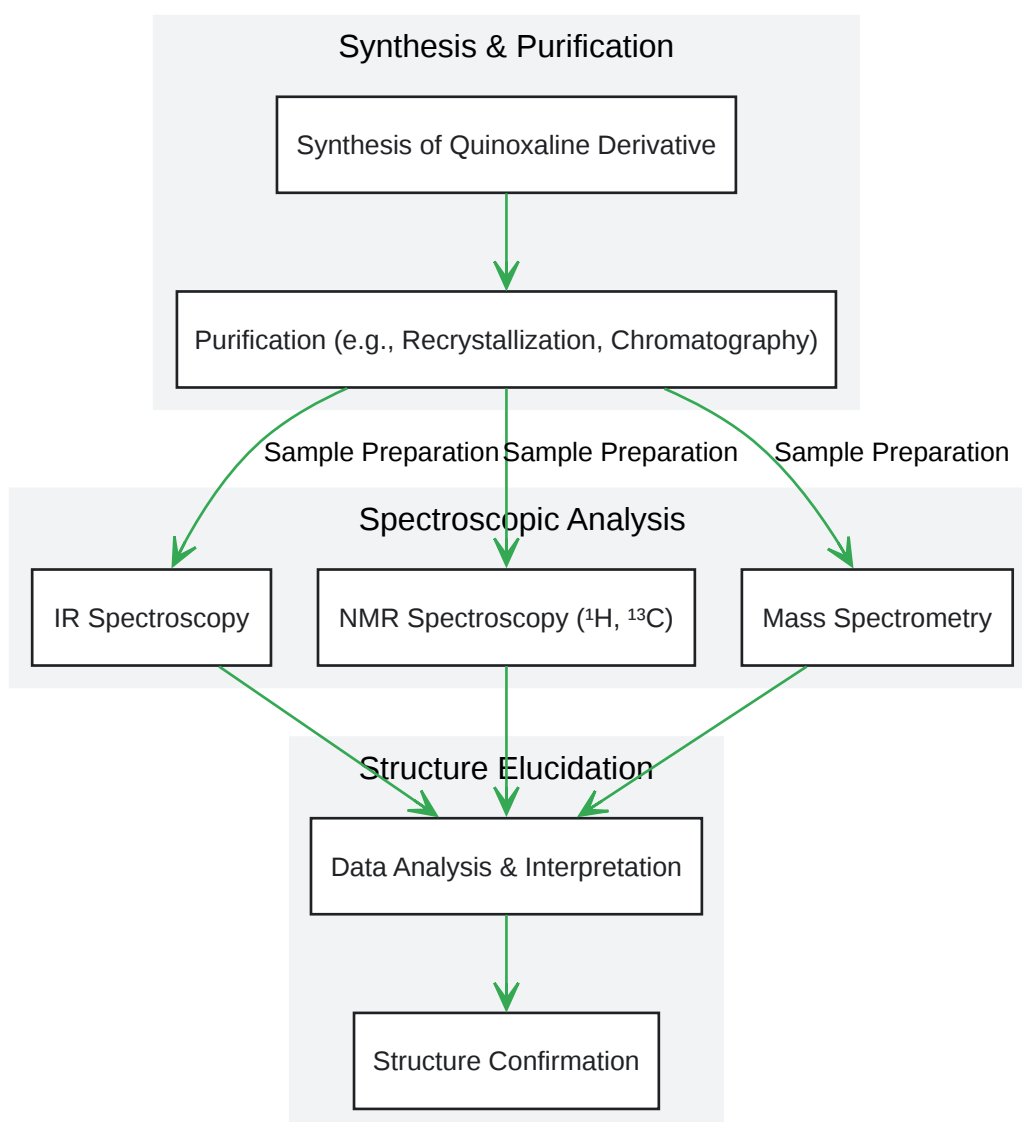
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be recorded on a mass spectrometer using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data is reported as a mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized quinoxaline derivative.



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Caption: Workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.

Conclusion

While direct spectroscopic data for **2-(1-Methylhydrazino)quinoxaline** remains elusive in the reviewed literature, the provided data for its isomer, 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline, offers a foundational dataset for researchers in the field. The presented experimental protocols and logical workflow provide a clear guide for the characterization of novel quinoxaline derivatives. It is recommended that further research be conducted to synthesize and characterize **2-(1-Methylhydrazino)quinoxaline** to provide a complete spectroscopic profile.

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References

- 1. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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